molecular formula C42H56N2O10 B560442 Shield-1

Shield-1

Cat. No.: B560442
M. Wt: 748.9 g/mol
InChI Key: NMFHJNAPXOMSRX-PUPDPRJKSA-N
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Description

Shield-1: is a small molecule ligand that plays a crucial role in protein stabilization. Specifically, it stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This domain is based on a modified version of the FKBP protein. This compound prevents proteasomal degradation of the DD-tagged proteins, leading to their rapid accumulation within cells .

Scientific Research Applications

Shield-1 finds applications in various scientific fields:

Mechanism of Action

Target of Action

Shield-1 is a specific, cell-permeant, and high-affinity ligand of FK506-binding protein-12 (FKBP) . FKBP is a protein that plays a crucial role in protein folding and cellular signaling. The primary target of this compound is the mutated FKBP (mtFKBP), which is fused with the protein of interest .

Mode of Action

This compound operates by binding to mtFKBP, thereby reversing its instability . This binding allows for the conditional expression of mtFKBP-fused proteins . In essence, this compound stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD) .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of protein degradation. By binding to mtFKBP, this compound prevents the proteasomal degradation of DD-tagged proteins . This results in the rapid accumulation of these proteins within the cell , affecting various downstream cellular processes that depend on the levels of these proteins.

Pharmacokinetics

It is known that this compound is cell-permeant , suggesting that it can readily cross cellular membranes to reach its target

Result of Action

The primary molecular effect of this compound’s action is the stabilization of proteins tagged with a mutated FKBP12-derived destabilization domain (DD) . On a cellular level, this results in the rapid accumulation of these proteins . This can have various effects depending on the specific proteins involved, potentially influencing a wide range of cellular processes.

Biochemical Analysis

Biochemical Properties

Shield-1 interacts with a mutated FKBP12-derived destabilization domain (DD). By binding to this mutated FKBP (mtFKBP), this compound reverses its instability, allowing conditional expression of mtFKBP-fused proteins .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, in transgenic medaka, this compound administration led to concentration-dependent induction of a YFP reporter gene in various organs and in spermatogonia at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mutated FKBP (mtFKBP). This binding reverses the instability of the mtFKBP, allowing for the conditional expression of proteins fused to the mtFKBP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in transgenic medaka, this compound administration led to concentration-dependent induction of a YFP reporter gene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route for Shield-1 is not widely documented. it is typically synthesized through organic chemistry methods. Researchers have developed various synthetic strategies to obtain this compound, but detailed protocols are often proprietary or unpublished.

Industrial Production Methods: this compound is primarily used in research settings, and its industrial-scale production is limited. As a result, there is no standardized large-scale production method for this ligand.

Chemical Reactions Analysis

Types of Reactions: Shield-1 itself does not undergo significant chemical reactions. Its primary function lies in stabilizing proteins by binding to the mutated FKBP (mtFKBP) domain. it does not participate in typical organic reactions.

Common Reagents and Conditions: Since this compound is not directly involved in chemical transformations, it does not interact with specific reagents or conditions. Its activity is mainly related to protein stabilization.

Major Products: The major “product” of this compound is the stabilized fusion protein containing the DD domain. This protein accumulates rapidly upon this compound treatment.

Comparison with Similar Compounds

While Shield-1 is unique in its ability to stabilize proteins via the DD domain, other ligands exist for protein control. Notable examples include rapamycin-based systems and ligands targeting FKBP proteins .

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFHJNAPXOMSRX-PUPDPRJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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